molecular formula C5H6BrN3O2 B1529080 2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine CAS No. 1674390-11-4

2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine

Cat. No.: B1529080
CAS No.: 1674390-11-4
M. Wt: 220.02 g/mol
InChI Key: LFFIKQVUNBYGBA-UHFFFAOYSA-N
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Description

2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine is a heterocyclic compound with the molecular formula C5H6BrN3O2 It is characterized by a unique structure that includes a triazole ring fused with a dioxazepine ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated precursor with a triazole derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in substitution reactions, typically under reflux conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo-dioxazepine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with a triazole ring, but fused with a thiadiazine ring.

    5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: A triazole derivative with a different fused ring system.

Uniqueness

2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine is unique due to its specific ring fusion and the presence of a bromine atom, which can be a versatile functional group for further chemical modifications. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-bromo-7,8-dihydro-5H-[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3O2/c6-4-7-5-9(8-4)3-10-1-2-11-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIKQVUNBYGBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=NC(=NN2CO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801167821
Record name 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1674390-11-4
Record name 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1674390-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-[1,2,4]Triazolo[5,1-b][1,5,3]dioxazepine, 2-bromo-7,8-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801167821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Reactant of Route 2
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Reactant of Route 3
Reactant of Route 3
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Reactant of Route 4
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Reactant of Route 5
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine
Reactant of Route 6
Reactant of Route 6
2-Bromo-7,8-dihydro[1,2,4]triazolo[5,1-b][1,5,3]dioxazepine

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